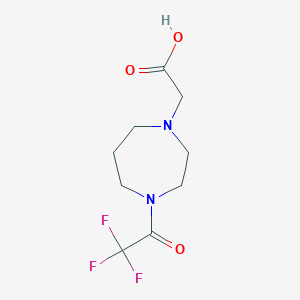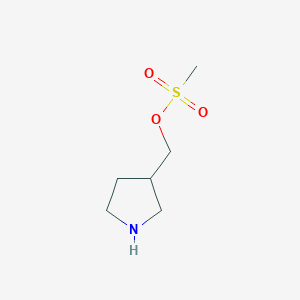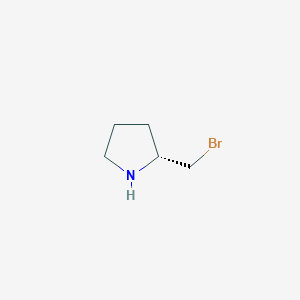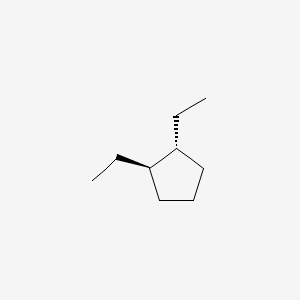
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is a compound that features a trifluoroacetyl group attached to a diazepane ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting intermediate is then reacted with bromoacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The diazepane ring provides structural rigidity and influences the compound’s overall conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group, used in various chemical reactions and as a solvent.
Trifluoroacetic anhydride: An anhydride form used in acylation reactions and as a dehydrating agent.
1,4-Diazepane: The parent compound of the diazepane ring, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-(4-(2,2,2-Trifluoroacetyl)-1,4-diazepan-1-yl)acetic acid is unique due to the combination of the trifluoroacetyl group and the diazepane ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Eigenschaften
Molekularformel |
C9H13F3N2O3 |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
2-[4-(2,2,2-trifluoroacetyl)-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)8(17)14-3-1-2-13(4-5-14)6-7(15)16/h1-6H2,(H,15,16) |
InChI-Schlüssel |
JLIHAABXACQEJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(C1)C(=O)C(F)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-({[2-(3-chloro-4-fluorophenyl)propyl]amino}methyl)phenyl]acetamide](/img/structure/B13496963.png)



![3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid](/img/structure/B13496972.png)




![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)


![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
